molecular formula C27H21F3N8O B10820353 Radotinib-d6

Radotinib-d6

Cat. No. B10820353
M. Wt: 536.5 g/mol
InChI Key: DUPWHXBITIZIKZ-LJVZJTOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Radotinib-d6 is a deuterium-labeled derivative of Radotinib, a second-generation tyrosine kinase inhibitor. It is primarily used as an internal standard in the quantification of Radotinib in various analytical methods. Radotinib itself is known for its efficacy in treating chronic myeloid leukemia, particularly in patients who exhibit resistance or intolerance to other Bcr-Abl tyrosine kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Radotinib-d6 involves the incorporation of deuterium atoms into the Radotinib molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Radotinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines .

Scientific Research Applications

Radotinib-d6 is extensively used in scientific research, particularly in the following areas:

    Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and structural elucidation of Radotinib.

    Biology: Used in studies to understand the metabolic pathways and pharmacokinetics of Radotinib.

    Medicine: Helps in the development of new therapeutic strategies for chronic myeloid leukemia by providing insights into the drug’s behavior in biological systems.

    Industry: Employed in the quality control and validation of pharmaceutical formulations containing Radotinib

Mechanism of Action

Radotinib-d6, being a labeled form of Radotinib, shares the same mechanism of action. Radotinib inhibits the Bcr-Abl tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of the kinase, Radotinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis in leukemic cells .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: The first-generation Bcr-Abl inhibitor, used in the treatment of chronic myeloid leukemia.

    Dasatinib: A second-generation inhibitor with a broader spectrum of activity.

    Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.

Uniqueness of Radotinib-d6

This compound is unique due to its deuterium labeling, which provides several advantages:

properties

Molecular Formula

C27H21F3N8O

Molecular Weight

536.5 g/mol

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,3D,4D,9D

InChI Key

DUPWHXBITIZIKZ-LJVZJTOJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=NC=CN=C5)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.